molecular formula C13H23Cl3N4 B13617344 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride

Cat. No.: B13617344
M. Wt: 341.7 g/mol
InChI Key: QZJDJDPWUULYFN-UHFFFAOYSA-N
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Description

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole ring and a dimethylaminoethyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The dimethylaminoethyl group is then introduced via alkylation reactions using dimethylaminoethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, minimizing side reactions and maximizing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Employed in the study of biological pathways and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial action is attributed to the disruption of bacterial cell membranes, causing leakage of cellular contents and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride stands out due to its unique benzodiazole structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H23Cl3N4

Molecular Weight

341.7 g/mol

IUPAC Name

2-[1-[2-(dimethylamino)ethyl]benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C13H20N4.3ClH/c1-16(2)9-10-17-12-6-4-3-5-11(12)15-13(17)7-8-14;;;/h3-6H,7-10,14H2,1-2H3;3*1H

InChI Key

QZJDJDPWUULYFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2N=C1CCN.Cl.Cl.Cl

Origin of Product

United States

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